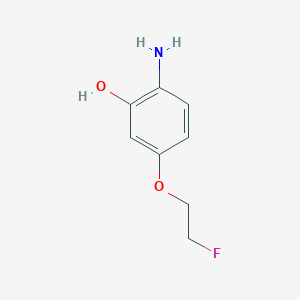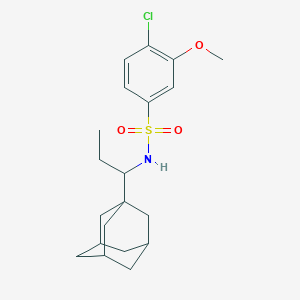
1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has two chlorobenzyl groups attached to it, which are benzene rings with a chlorine atom and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the chlorobenzyl groups. One possible method could involve the reaction of 4-chlorophenyl isocyanate with an appropriate aldehyde or ketone to form the pyridine ring . The chlorobenzyl groups could then be attached using a suitable reagent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring and the two chlorobenzyl groups. The chlorine atoms would likely be electron-withdrawing, which could affect the reactivity of the compound .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the chlorine atoms could be replaced with other groups in a nucleophilic substitution reaction. The compound could also potentially undergo reactions at the carbonyl group of the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the chlorine atoms and the amide group could affect its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and X-ray Diffraction
Research on derivatives of dihydropyridine carboxamide, including 1-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, highlights innovative rearrangements and cyclizations leading to the creation of complex molecular structures. In a study, nine derivatives were synthesized and their molecular and crystal structures were analyzed through single crystal diffraction and comparative analysis of bond lengths, valence, and torsion angles, revealing insights into the molecular packing in crystals influenced by hydrogen bonds (Feklicheva et al., 2019).
Biological Evaluation and Antimicrobial Activity
Synthesis and Biological Evaluation of Heterobicyclic Derivatives
Compounds related to this compound were used in the synthesis of fused heterobicyclic systems, aiming to establish a relationship between structure and biological activity. These compounds, containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, showed varying degrees of antimicrobial activity against tested microbes, offering potential applications in the development of new antimicrobial agents (Abdel-Monem, 2004).
Evaluation as Antimicrobial and Antifungal Agents
A study synthesized twenty-six novel derivatives of 6-oxo-pyridine-3-carboxamide and evaluated them for their antibacterial and antifungal properties. The results highlighted that some derivatives displayed broad-spectrum antibacterial activity and were comparable to standard drugs against specific bacterial strains. Additionally, certain compounds showed potent antifungal activity, comparable to the reference drug Amphotericin B against Aspergillus fumigatus. This underscores the potential of these compounds in therapeutic applications (El-Sehrawi et al., 2015).
Spectral-Luminescence Properties and Transformation Studies
Fluorescence Properties and Non-Catalytic Transformation
Research has been conducted on the non-catalytic conversion of certain dihydropyridine carboxamides, leading to the formation of fluorescent derivatives. This transformation process was studied, and the spectral-luminescence properties of the resulting compounds were investigated, revealing potential applications in fields that require fluorescent materials or indicators (Ershov et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLNDBDLBDLXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

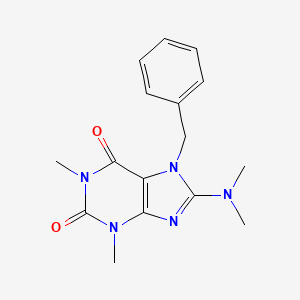
![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
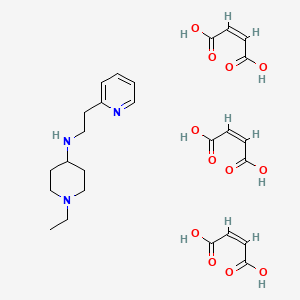
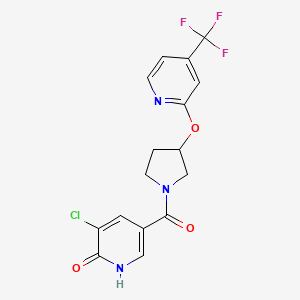

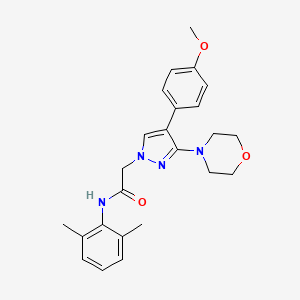

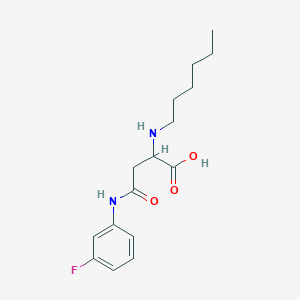
![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)
![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)
